molecular formula C16H14F2N2O B2986271 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2034312-59-7

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2986271
CAS No.: 2034312-59-7
M. Wt: 288.298
InChI Key: CZVVBXXWKVNERK-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a difluorobenzamide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects will become clearer once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and performs its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide is unique due to the presence of both cyclopropyl and difluorobenzamide groups, which confer distinct chemical properties

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVBXXWKVNERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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